Naphthoquine phosphate

Übersicht

Beschreibung

Naphthoquinphosphat ist ein 4-Aminoquinolin-Malaria-Medikament, das erstmals 1986 in China synthetisiert wurde. Es hat eine starke antimalarielle Wirkung gezeigt und wird häufig in Kombination mit Artemisinin-Derivaten zur Behandlung von unkomplizierter Malaria eingesetzt, die durch Plasmodium falciparum und Plasmodium vivax verursacht wird . Naphthoquinphosphat hat auch eine breite antivirale Aktivität gezeigt, einschließlich gegen Coronaviren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Naphthoquinphosphat umfasst mehrere Schritte. Eine gängige Methode beginnt mit p-Aminophenol, das eine Reihe von Reaktionen durchläuft, darunter Chlorierung, Aminierung und Cyclisierung, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Salzsäure oder Schwefelsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von Naphthoquinphosphat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess wird auf Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. Das Endprodukt wird üblicherweise als kristallines Pulver gewonnen, das dann zu Tabletten oder Kapseln für die medizinische Verwendung verarbeitet wird .

Analyse Chemischer Reaktionen

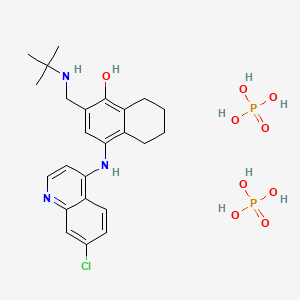

Structural Features Influencing Reactivity

The molecule consists of:

-

A 7-chloroquinoline core

-

A tertiary butylamino-methyl group

-

A hydroxyl-substituted tetrahydronaphthalene ring

-

Two phosphate groups

Key reactive sites include:

-

Chlorine atom on the quinoline ring (potential for nucleophilic substitution).

-

Amino groups (susceptible to oxidation or protonation).

-

Phosphate ester bonds (hydrolysis under acidic/basic conditions).

Solubility and Stability in Solvents

Experimental data from pharmacokinetic and formulation studies reveal:

This compound exhibits stability in acidic aqueous environments (e.g., 0.1 M HCl) during extraction processes .

Thermal Stability

Hydrolytic Degradation

-

Phosphate groups : Susceptible to hydrolysis at extreme pH levels, though stability in mildly acidic conditions (pH 2.5–4.8) is confirmed via HPLC .

-

Quinoline core : Resists hydrolysis under physiological conditions but may degrade under strong oxidative stress .

Chromatographic Behavior

HPLC methods (C18 columns, acetonitrile/KH₂PO₄ mobile phase) show:

Mass Spectrometry

-

Electrospray ionization (ESI) confirms intact molecular ion peaks at m/z 606 .

-

Fragmentation patterns align with the proposed structure, including loss of phosphate groups (-98 Da) .

Toxicokinetic Interactions

Plasma stability studies in dogs reveal dose-dependent pharmacokinetics:

| Dose (mg/kg) | AUC₀–₂₄ₕᵣ (ng·hr/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |

|---|---|---|---|

| 2 | 28.1–41.1 | 2.64–2.96 | 1.0 |

| 10 | 721–966 | 40.2–59.5 | 1.0–3.0 |

| 50 | 2,440–3,730 | 211–265 | 2.0–5.0 |

No metabolites were reported, suggesting slow hepatic clearance and minimal enzymatic degradation .

Synthetic Considerations

While synthesis details are proprietary, the SMILES string (O=P(O)(O)O.ClC1=CC2=NC=CC(NC3=C(CCCC4)C4=C(O)C(CNC(C)(C)C)=C3)=C2C=C1.O=P(O)(O)O) implies:

-

Phosphorylation of naphthoquine using phosphoric acid.

-

Purification via crystallization in aqueous/organic biphasic systems .

Interaction with Co-Administered Drugs

In vitro studies with Plasmodium falciparum show:

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

NQP is primarily recognized for its effectiveness against malaria. It is part of the artemisinin-naphthoquine combination therapy (ARCO), which has been endorsed by the World Health Organization as a gold standard for malaria treatment. Studies have demonstrated that this combination can be administered as a single oral dose, providing rapid relief from symptoms and a high cure rate.

- Pharmacokinetics : A study showed that NQP's half-life is approximately 255 hours, allowing for sustained therapeutic effects post-administration. The pharmacokinetics indicate that food intake significantly affects the bioavailability of both artemisinin and naphthoquine phosphate, which is crucial for optimizing treatment regimens .

Treatment of Babesiosis

Recent research has indicated that NQP also possesses anti-Babesia activity. A study evaluating its efficacy against Babesia gibsoni and Babesia rodhaini revealed promising results:

- In Vitro Efficacy : NQP demonstrated an IC50 of 3.3 μM against B. gibsoni in vitro. In vivo studies using BALB/c mice showed significant inhibition of parasitemia when treated with NQP, with all treated mice surviving compared to control groups .

- Mechanism of Action : The inhibitory effects are hypothesized to involve targeting the parasite's membrane system rather than hemozoin production, which is specific to Plasmodium species .

Broad-Spectrum Antischistosomal Activity

In addition to its antimalarial properties, NQP has shown potential against schistosomiasis. A study assessed the efficacy of artemisinin-naphthoquine phosphate against Schistosoma haematobium, revealing that doses as low as 20 μg/ml resulted in 100% mortality within 48 hours. This suggests that NQP may serve as a broad-spectrum treatment option for various parasitic infections .

Case Study 1: Malaria Treatment

A clinical trial involving healthy volunteers assessed the safety and pharmacokinetics of NQP combined with artemisinin at various doses. The results indicated that the combination was well-tolerated even at high doses (up to 2100 mg) and demonstrated enhanced bioavailability compared to monotherapy .

Case Study 2: Babesiosis Treatment in Canines

In veterinary medicine, NQP has been explored as a treatment for canine babesiosis. The successful reduction of parasitemia levels in infected dogs highlights its potential application in veterinary parasitology, suggesting further investigation into dosage and long-term effects .

Wirkmechanismus

The mechanism of action of naphthoquine phosphate involves the inhibition of hemozoin biocrystallization in the digestive vacuole of malaria parasites. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, it has been shown to interfere with virus entry and replication in the case of coronaviruses .

Vergleich Mit ähnlichen Verbindungen

Naphthoquinphosphat ähnelt anderen 4-Aminoquinolin-Verbindungen wie Chloroquin und Mefloquin. Es hat eine längere Halbwertszeit und ein besseres Sicherheitsprofil im Vergleich zu Chloroquin . Seine Kombination mit Artemisinin-Derivaten liefert auch eine höhere Heilungsrate für Malaria .

Liste ähnlicher Verbindungen

- Chloroquin

- Mefloquin

- Chinin

- Piperaquine

Naphthoquinphosphat zeichnet sich durch seine breite antivirale Aktivität und seine Wirksamkeit in Kombinationstherapien für Malaria aus .

Biologische Aktivität

Naphthoquine phosphate (NQ) is an antimalarial compound that has gained attention for its potential effectiveness against various parasitic infections, particularly malaria and schistosomiasis. This article synthesizes current research findings on the biological activity of NQ, focusing on its efficacy, mechanisms of action, and safety profile.

Overview of this compound

This compound is a synthetic derivative of naphthoquinone, primarily developed for its antimalarial properties. It is often used in combination with artemisinin derivatives to enhance therapeutic efficacy against malaria caused by Plasmodium falciparum and Plasmodium vivax.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Parasite Growth : NQ disrupts the mitochondrial function in parasites, leading to impaired energy metabolism. This results in reduced growth and replication of the malaria parasites.

- Synergistic Effects : When combined with artemisinin, NQ enhances the overall efficacy, providing a broader spectrum of action against various strains of malaria and potentially other parasites like schistosomes .

Clinical Findings

A series of clinical trials have demonstrated the effectiveness of this compound:

- Single-Dose Efficacy : In a Phase 3 trial, NQ provided a protective efficacy of 93.62% against Plasmodium infections, significantly outperforming placebo groups .

- Comparative Studies : NQ was found to be non-inferior to artemether-lumefantrine in treating uncomplicated malaria while showing superior efficacy against P. vivax relapses .

Table 1: Efficacy Data from Clinical Trials

| Study Reference | Treatment Group | Efficacy (%) | Notes |

|---|---|---|---|

| NQAZ (Naphthoquine) | 93.62 | High efficacy against P. falciparum | |

| Naphthoquine | 100 | Complete protection against P. vivax |

Activity Against Schistosomiasis

Recent studies have explored the use of this compound in treating schistosomiasis:

- In Vitro Studies : Co-administration with artemisinin demonstrated significant mortality rates in Schistosoma haematobium and Schistosoma mansoni, with 100% mortality observed at specific concentrations within 48-72 hours .

- Mechanistic Insights : Scanning electron microscopy revealed extensive tegumental alterations in treated schistosomes, indicating damage that could lead to parasite death .

Safety Profile and Toxicology

While this compound shows promising therapeutic benefits, safety concerns have been raised:

- Toxicology Studies : In canine models, doses above 10 mg/kg/day led to significant neurological effects and liver damage, highlighting the need for careful dose management .

- Clinical Observations : Some participants in clinical trials experienced elevated liver enzymes; however, these were transient and not significantly different from placebo groups .

Table 2: Toxicity Data from Animal Studies

Eigenschaften

IUPAC Name |

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O.2H3O4P/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21;2*1-5(2,3)4/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28);2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYPWHKJEDCDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClN3O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431766 | |

| Record name | Naphthoquine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173531-58-3 | |

| Record name | Naphthoquine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoquine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPHTHOQUINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6M6AP4KAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.